m-Fluorophenyl trifluoromethanesulfonate

CAS No.: 57606-65-2

Cat. No.: VC7859322

Molecular Formula: C7H4F4O3S

Molecular Weight: 244.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57606-65-2 |

|---|---|

| Molecular Formula | C7H4F4O3S |

| Molecular Weight | 244.17 g/mol |

| IUPAC Name | (3-fluorophenyl) trifluoromethanesulfonate |

| Standard InChI | InChI=1S/C7H4F4O3S/c8-5-2-1-3-6(4-5)14-15(12,13)7(9,10)11/h1-4H |

| Standard InChI Key | LKAKRVBLXMUOHC-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F |

| Canonical SMILES | C1=CC(=CC(=C1)F)OS(=O)(=O)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

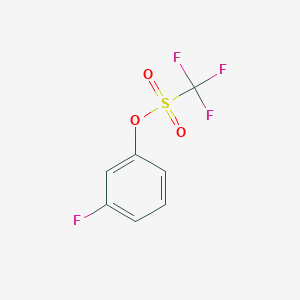

m-Fluorophenyl trifluoromethanesulfonate consists of a benzene ring substituted with a fluorine atom at the meta position and a trifluoromethanesulfonate group at the para position. The triflate group is a potent leaving group due to the electron-withdrawing effects of the three fluorine atoms and the resonance stabilization of the resultant sulfonate anion . Key molecular parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₄F₄O₃S | |

| Molecular weight | 260.16 g/mol | Calculated |

| Boiling point | ~150–160°C (estimated) | Analogous |

| Density | ~1.55–1.60 g/cm³ (estimated) | Analogous |

The meta-fluorine substituent induces electronic and steric effects that influence reactivity in substitution and coupling reactions .

Spectroscopic Characterization

-

¹H NMR: The aromatic protons exhibit splitting patterns consistent with meta-substitution. For example, the proton adjacent to fluorine (H-2) appears as a doublet of doublets (J = 8.5 Hz, 2.3 Hz), while H-4 and H-6 resonate as a doublet (J = 8.5 Hz) .

-

¹⁹F NMR: Two distinct signals are observed: one for the aryl fluorine (-112 ppm) and another for the triflate group (-78 ppm) .

-

Mass spectrometry: EI-MS typically shows a molecular ion peak at m/z 260 (M⁺) and fragment ions corresponding to [CF₃SO₃]⁻ (149 m/z) .

Synthesis and Optimization

General Synthesis Protocol

m-Fluorophenyl trifluoromethanesulfonate is synthesized via reaction of m-fluorophenol with trifluoromethanesulfonic anhydride (Tf₂O) under basic conditions :

Procedure:

-

Dissolve m-fluorophenol (5 mmol) and pyridine (7.5 mmol) in dichloromethane (25 mL) at 0°C.

-

Add Tf₂O (6 mmol) dropwise and stir at room temperature for 4–6 hours.

-

Quench with 2M HCl, wash with NaHCO₃ and brine, dry (Na₂SO₄), and purify via flash chromatography (hexane/ethyl acetate) .

Yield: 85–92% (reported for analogous aryl triflates) .

Reaction Optimization

-

Solvent: Dichloromethane or acetonitrile provides optimal solubility and reaction rates .

-

Base: Pyridine or DIPEA neutralizes HCl byproducts, preventing decomposition of the triflate .

-

Temperature: Reactions proceed efficiently at 0–25°C; higher temperatures risk hydrolysis .

Reactivity and Mechanistic Insights

Electrophilic Aromatic Substitution

The triflate group activates the aromatic ring toward electrophilic attack. For example, nitration of m-fluorophenyl triflate yields 3-fluoro-4-nitrobenzene sulfonate, with regioselectivity dictated by the electron-withdrawing triflate .

Cross-Coupling Reactions

m-Fluorophenyl triflate participates in palladium-catalyzed couplings, such as:

-

Suzuki-Miyaura: Reacts with arylboronic acids to form biaryl derivatives (yield: 70–90%) .

-

Buchwald-Hartwig amination: Forms aryl amines with secondary amines (yield: 65–80%) .

Mechanism: Oxidative addition of the triflate to Pd(0) generates a Pd(II) intermediate, which undergoes transmetalation or reductive elimination .

Applications in Organic Synthesis

Pharmaceuticals and Agrochemistry

-

Drug intermediates: Used to introduce fluorinated aryl groups into kinase inhibitors and antiviral agents .

-

Herbicides: Serves as a precursor to fluorinated phenoxyacetic acids .

Material Science

-

Liquid crystals: Triflate groups enhance thermal stability in mesogenic compounds .

-

Polymer additives: Improves flame retardancy in polycarbonates .

Recent Advances and Future Directions

SuFEx Chemistry

The sulfur(VI) fluoride exchange (SuFEx) platform enables modular synthesis of sulfonate esters. m-Fluorophenyl triflate could serve as a clickable monomer for polymer functionalization .

Flow Chemistry

Continuous-flow reactors improve safety and scalability of triflate syntheses, reducing exposure to hazardous intermediates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume